

# BP Fluor 430 Picolyl Azide: A Technical Guide to its Spectral Properties

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## Compound of Interest

Compound Name: BP Fluor 430 picolyl azide

Cat. No.: B15554728

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of **BP Fluor 430 picolyl azide**, a fluorescent probe increasingly utilized in bioconjugation and cellular imaging. This document summarizes key quantitative data, details experimental protocols for the determination of fundamental fluorescence parameters, and presents visual workflows to facilitate understanding and application in research settings.

## Core Spectral and Physicochemical Properties

**BP Fluor 430 picolyl azide** is a bright, water-soluble, and green-fluorescent dye. It is spectrally similar to Alexa Fluor® 430, offering a valuable alternative for various fluorescence-based applications. The picolyl azide moiety enhances the rate of copper-catalyzed click chemistry reactions, making it particularly suitable for labeling biomolecules.

The key spectral and physical properties of **BP Fluor 430 picolyl azide** are summarized in the table below. It is important to note that while the excitation and emission maxima, as well as the extinction coefficient, are readily available from manufacturers, the fluorescence quantum yield and lifetime for this specific derivative are not widely published. However, data for the spectrally similar Alexa Fluor® 430 indicate a relatively low intrinsic quantum yield, which can be environmentally sensitive.

Property	Value	Solvent/Conditions
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	430 nm	Aqueous Buffer
Maximum Emission Wavelength ( $\lambda_{em}$ )	539 nm	Aqueous Buffer
Molar Extinction Coefficient ( $\epsilon$ )	15,000 $\text{cm}^{-1}\text{M}^{-1}$	Aqueous Buffer
Fluorescence Quantum Yield ( $\Phi_F$ )	Not reported; Alexa Fluor 430 is noted to have a low quantum yield. <a href="#">[1]</a>	-
Fluorescence Lifetime ( $\tau$ )	Not reported; The lifetime of Alexa Fluor 430 can be enhanced in certain environments. <a href="#">[1]</a>	-
Recommended Excitation Source	407 nm (Krypton laser) or 408 nm (Violet laser diode)	-
Solubility	Water, DMSO, DMF	-

## Experimental Protocols for Spectral Characterization

For researchers wishing to determine the precise fluorescence quantum yield and lifetime of **BP Fluor 430 picolyl azide** in their specific experimental system, the following established protocols are recommended.

### Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

- Spectrofluorometer

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- **BP Fluor 430 picolyl azide**
- A suitable quantum yield standard (e.g., Quinine sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub>,  $\Phi_F = 0.54$ )
- Spectroscopic grade solvent (e.g., water, PBS)

Procedure:

- **Prepare Stock Solutions:** Prepare stock solutions of both the **BP Fluor 430 picolyl azide** and the quantum yield standard in the desired solvent.
- **Prepare a Series of Dilutions:** From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
- **Measure Absorbance:** Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
- **Measure Fluorescence Emission:** For each dilution, record the fluorescence emission spectrum on the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
- **Integrate Emission Spectra:** Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
- **Plot Data:** For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
- **Calculate Quantum Yield:** The quantum yield of the sample ( $\Phi_{\text{sample}}$ ) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (\text{slope}_{\text{sample}} / \text{slope}_{\text{standard}}) \times (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

where  $\Phi$  is the quantum yield, "slope" refers to the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and  $n$  is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

## Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

### Materials:

- TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
- Sample of **BP Fluor 430 picolyl azide** in the desired solvent.
- A solution for measuring the instrument response function (IRF), typically a scattering solution like a dilute suspension of non-dairy creamer or a reference fluorophore with a very short, known lifetime.

### Procedure:

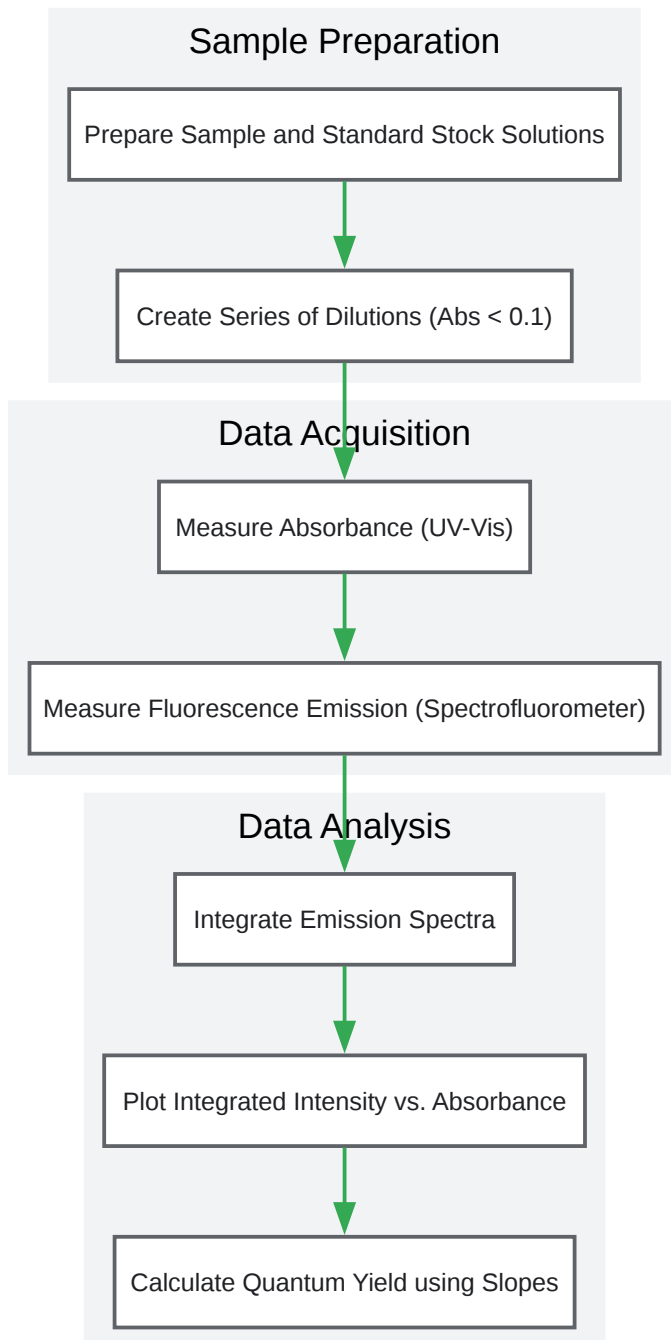
- Instrument Setup: Set up the TCSPC system, selecting an appropriate excitation wavelength and repetition rate for the light source.
- Measure the Instrument Response Function (IRF): Record the IRF by measuring the scattering solution or the short-lifetime reference. The IRF represents the time profile of the excitation pulse as seen by the detection system.
- Measure the Sample Decay: Replace the IRF sample with the **BP Fluor 430 picolyl azide** sample and acquire the fluorescence decay data. The collection should continue until a sufficient number of photons have been detected to generate a smooth decay curve.
- Data Analysis: The fluorescence lifetime ( $\tau$ ) is determined by fitting the experimental decay data to a multi-exponential decay model, after deconvolution of the IRF. The goodness of the

fit is typically assessed by examining the weighted residuals and the chi-squared ( $\chi^2$ ) value.

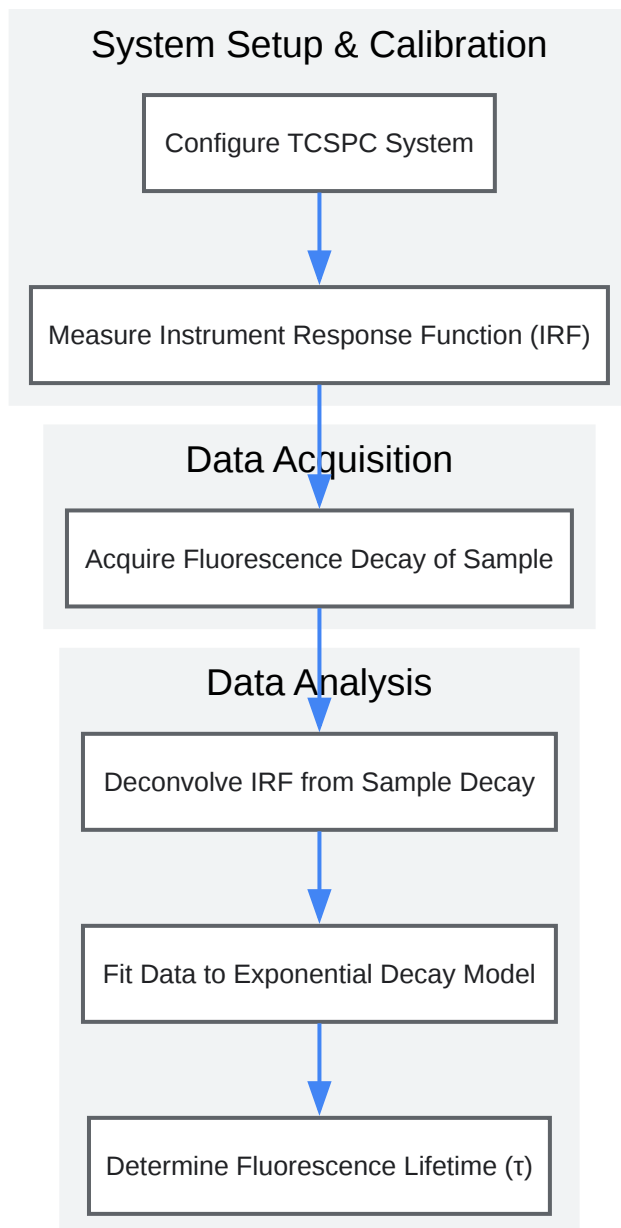
## Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the fluorescence quantum yield and lifetime.

## Workflow for Relative Fluorescence Quantum Yield Measurement



## Workflow for Fluorescence Lifetime Measurement (TCSPC)



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## References

- 1. researchgate.net [researchgate.net]
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